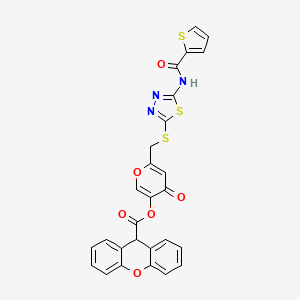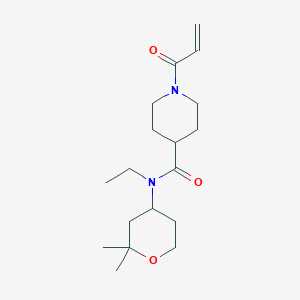
N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as S-7920, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain ion channels and receptors. Specifically, this compound has been shown to activate the TRPV1 ion channel, which is involved in pain sensation, and to inhibit the activity of the P2X3 receptor, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic effects. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide is that it has been shown to be effective in animal models of neuropathic pain, making it a promising candidate for further study. Additionally, this compound has been shown to have low toxicity and few side effects, making it a safe compound to use in lab experiments. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Orientations Futures
There are several potential future directions for research on N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the development of targeted therapies based on its effects on ion channels and receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to the discovery of new therapeutic applications. Finally, more studies are needed to validate the safety and efficacy of this compound in human clinical trials, which may ultimately lead to its approval as a new treatment for chronic pain and other conditions.
Méthodes De Synthèse
The synthesis of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 2,2-dimethyloxan-4-ylamine and ethyl acrylate. The resulting product is then purified to obtain this compound in its pure form. This synthesis method has been validated through various studies and is considered a reliable and efficient method for producing this compound.
Applications De Recherche Scientifique
N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of neuropathic pain, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-5-16(21)19-10-7-14(8-11-19)17(22)20(6-2)15-9-12-23-18(3,4)13-15/h5,14-15H,1,6-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWJAOGYPQYIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOC(C1)(C)C)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2861547.png)

![N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2861550.png)

![[4-(4-Methoxy-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl]-acetic acid](/img/structure/B2861552.png)
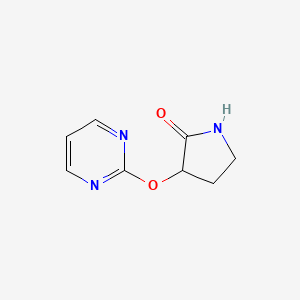

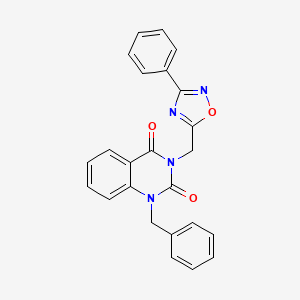
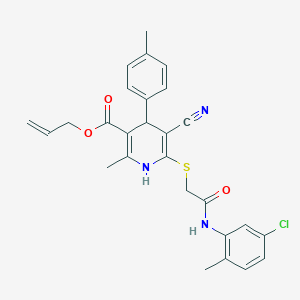
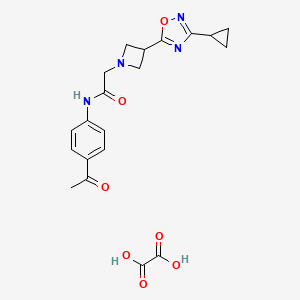
![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)
![N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride](/img/structure/B2861560.png)
![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2861562.png)
